Cas no 2171217-55-1 ((3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acid)

(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a chiral center at the 3-position and a methoxy group, which influence conformational stability and reactivity. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing modified residues into peptide chains, enabling precise control over secondary structure and functional properties. Its solubility in common organic solvents enhances handling efficiency, while the hexanoic acid moiety provides flexibility for further conjugation. Suitable for research requiring high-purity building blocks, it supports advanced studies in medicinal chemistry and bioconjugation.
(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acid structure
2171217-55-1 structure
商品名:(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acid
CAS番号:2171217-55-1
MF:C25H30N2O6
メガワット:454.515507221222
CID:6148955
PubChem ID:165531658

(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acid
    • (3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]hexanoic acid
    • 2171217-55-1
    • EN300-1581474
    • インチ: 1S/C25H30N2O6/c1-3-8-16(13-23(28)29)26-24(30)22(15-32-2)27-25(31)33-14-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-22H,3,8,13-15H2,1-2H3,(H,26,30)(H,27,31)(H,28,29)/t16-,22-/m0/s1
    • InChIKey: JURXNSGTDPIEFJ-AOMKIAJQSA-N
    • ほほえんだ: O(C(N[C@@H](COC)C(N[C@H](CC(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 454.21038668g/mol
  • どういたいしつりょう: 454.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 12
  • 複雑さ: 649
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 114Ų

(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1581474-2.5g
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]hexanoic acid
2171217-55-1
2.5g
$6602.0 2023-06-05
Enamine
EN300-1581474-0.1g
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]hexanoic acid
2171217-55-1
0.1g
$2963.0 2023-06-05
Enamine
EN300-1581474-500mg
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]hexanoic acid
2171217-55-1
500mg
$3233.0 2023-09-24
Enamine
EN300-1581474-10.0g
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]hexanoic acid
2171217-55-1
10g
$14487.0 2023-06-05
Enamine
EN300-1581474-50mg
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]hexanoic acid
2171217-55-1
50mg
$2829.0 2023-09-24
Enamine
EN300-1581474-0.05g
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]hexanoic acid
2171217-55-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1581474-5.0g
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]hexanoic acid
2171217-55-1
5g
$9769.0 2023-06-05
Enamine
EN300-1581474-250mg
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]hexanoic acid
2171217-55-1
250mg
$3099.0 2023-09-24
Enamine
EN300-1581474-10000mg
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]hexanoic acid
2171217-55-1
10000mg
$14487.0 2023-09-24
Enamine
EN300-1581474-1000mg
(3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]hexanoic acid
2171217-55-1
1000mg
$3368.0 2023-09-24

(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acid 関連文献

(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acidに関する追加情報

Introduction to (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acid (CAS No. 2171217-55-1)

CAS No. 2171217-55-1 refers to a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, formally known as (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acid, is a complex molecule with a well-defined stereochemical configuration and a unique structural framework. Its synthesis and application have been the subject of extensive research, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular structure of this compound features a chiral center at the (3S) position, which is critical for its biological activity. The presence of a fluoren-9-yl methoxycarbonyl group further enhances its pharmacological potential by contributing to both solubility and metabolic stability. Additionally, the 3-methoxypropanamidohexanoic acid moiety introduces hydrophilic and hydrophobic balance, making it an attractive candidate for drug design.

In recent years, there has been growing interest in the development of enantiomerically pure compounds for medicinal applications. The stereochemistry of (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acid has been extensively studied to understand its interaction with biological targets. This compound has shown promise in preclinical studies as a potential scaffold for drugs targeting neurological disorders, inflammation, and metabolic diseases.

The fluoren-9-yl moiety is particularly noteworthy due to its ability to enhance the bioavailability and pharmacokinetic properties of attached molecules. This feature has been leveraged in the design of small-molecule inhibitors and activators for various enzymes and receptors. The methoxycarbonyl group also plays a crucial role in stabilizing the amine functionality, which is essential for maintaining the integrity of the compound during biological assays.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mechanism of action of this compound more accurately. Molecular docking studies have revealed that (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acid interacts with several key targets, including proteases and kinases involved in disease pathways. These findings have opened up new avenues for drug discovery and development.

The synthesis of this compound presents unique challenges due to its complex stereochemistry and multiple functional groups. However, recent innovations in asymmetric synthesis have made it possible to produce high-purity enantiomerically pure forms of this molecule on a scalable basis. These advancements have been instrumental in advancing preclinical studies and paving the way for clinical trials.

In conclusion, (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acid (CAS No. 2171217-55-1) is a structurally sophisticated compound with significant potential in pharmaceutical research. Its unique combination of stereochemical features and functional groups makes it an attractive candidate for further exploration in drug development. As research continues to uncover new therapeutic applications, this compound is poised to play a vital role in addressing some of the most pressing medical challenges of our time.

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